molecular formula C13H14FNO2 B13713969 Ethyl 3-(6-Fluoro-3-indolyl)propanoate

Ethyl 3-(6-Fluoro-3-indolyl)propanoate

Cat. No.: B13713969
M. Wt: 235.25 g/mol
InChI Key: MVUBQVFZCYVPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(6-Fluoro-3-indolyl)propanoate is a fluoroalkyl-substituted indole derivative of significant interest in medicinal and agrochemical research. The incorporation of a fluorine atom at the 6-position of the indole ring system is a common strategy in drug discovery, as it can enhance metabolic stability, bioavailability, and membrane permeability of lead compounds . Indole scaffolds are known to possess a broad spectrum of biological activities, making them a privileged structure in the development of new therapeutic and agrochemical agents . This specific compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize this ester in various chemical transformations; for instance, the ethyl ester group can be hydrolyzed to the corresponding propanoic acid, which may then be used to explore auxin-like activity. Related indole-3-propanoic acid and indole-3-carboxylic acid derivatives have been investigated as potential herbicides, functioning as antagonists of the auxin receptor transport inhibitor response 1 (TIR1) . The presence of the fluorine atom allows for further structure-activity relationship (SAR) studies, as the position and nature of fluoroalkyl substituents on the indole ring are critical factors influencing biological potency . This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

ethyl 3-(6-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14FNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

MVUBQVFZCYVPJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting Material: 6-fluoroindole or its derivatives are commercially available or can be synthesized via electrophilic fluorination of indole precursors.
  • Fluorination: Selective fluorination at the 6-position is generally achieved through electrophilic fluorinating agents or via directed lithiation followed by fluorination.

Alkylation at the 3-Position

  • The 3-position of the indole ring is nucleophilic and can be alkylated with ethyl 3-bromopropanoate or related alkylating agents.
  • A strong base such as lithium diisopropylamide (LDA) is used to deprotonate the indole NH, enhancing nucleophilicity at the 3-position.
  • The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent side reactions.

Esterification and Purification

  • The alkylated intermediate is purified by extraction and chromatography.
  • If necessary, hydrolysis and re-esterification steps are employed to ensure the ethyl ester functionality is intact.
  • Purification methods include recrystallization from solvents such as ethyl acetate or chromatography on silica gel.

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 6-Fluoroindole + LDA in THF, 0 °C Deprotonation of indole NH Inert atmosphere required
2 Addition of ethyl 3-bromopropanoate, room temp Nucleophilic substitution at 3-position 70-85 Reaction monitored by TLC
3 Workup: aqueous extraction, drying Removal of impurities Use of brine, drying over Na2SO4
4 Purification by silica gel chromatography Isolation of pure this compound 65-80 Solvent system: petroleum ether/ethyl acetate

Alternative Synthetic Approaches

  • One-Pot Synthesis: Some literature reports a one-pot reaction using substituted indole acetic acids and ethyl 3,3-diethoxypropionate catalyzed by potassium bisulfate, followed by nucleophilic substitution with alkyl bromides and hydrolysis to yield the target compound or analogs.
  • Japp–Klingemann Reaction: For related indole derivatives, diazonium salt intermediates can be coupled with ethyl α-ethylacetoacetate to form azo esters, which upon heating yield substituted indole esters. This method may be adapted for fluorinated indoles with proper modification.
  • Oxidative Methods: Oxidation of indole precursors followed by esterification has been reported for related compounds, providing high purity products.

Reaction Mechanism Insights

  • The key step involves nucleophilic attack by the 3-position of the indole ring on the electrophilic carbon of ethyl 3-bromopropanoate.
  • The presence of the fluorine substituent at the 6-position can influence the electronic density of the indole ring, potentially affecting reaction rates and regioselectivity.
  • Base-mediated deprotonation is critical to activate the indole for alkylation.

Analytical and Purity Considerations

  • The final compound is typically characterized by NMR (1H, 13C, 19F), mass spectrometry, and melting point determination.
  • Purity is ensured by chromatographic techniques and sometimes recrystallization.
  • The fluorine atom provides a useful NMR handle (19F NMR) for confirming substitution.

Summary Table of Key Preparation Methods

Method Reagents/Conditions Advantages Limitations
Nucleophilic Substitution LDA, ethyl 3-bromopropanoate, THF High regioselectivity, good yields Requires inert atmosphere, moisture sensitive
One-Pot Catalyzed Reaction Potassium bisulfate, substituted indole acetic acid, ethyl 3,3-diethoxypropionate Simplified procedure, fewer steps May require extensive purification
Japp–Klingemann Coupling Diazonium salts, ethyl α-ethylacetoacetate, heating Useful for complex substitution patterns Multi-step, moderate yields
Oxidation and Esterification Oxidizing agents (e.g., KMnO4), esterification reagents High purity products Harsh conditions, possible over-oxidation

Chemical Reactions Analysis

MFCD31977904 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of MFCD31977904 involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The precise molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Indole Core

Several indole-based esters with halogen or alkyl substitutions are documented:

Compound Name Substituents Key Features Reference
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate Br (C5), CH₃ (C6) Bromine enhances electrophilicity; methyl improves lipophilicity .
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate Br (C4), F (C7) Dual halogenation may alter binding affinity in biological systems .
Methyl 3-(3-fluoro-2-oxoindolin-3-yl)propanoate F (C3), keto group (C2) Keto group introduces hydrogen-bonding potential; synthesized via Selectfluor fluorination .

Key Insights :

  • Fluorine at C6 (as in the target compound) may reduce metabolic degradation compared to non-fluorinated analogs due to its electron-withdrawing effect.

Aromatic Ring Modifications in Propanoate Esters

Other propanoate esters with substituted aryl or heteroaryl groups highlight electronic and steric effects:

Compound Name Aromatic Group Functional Impact Reference
Ethyl 3-(2-chloro-6-fluorophenyl)propanoate Cl (C2), F (C6) on phenyl Electron-withdrawing groups enhance stability and alter reactivity .
Ethyl 3-(pyridin-2-ylamino)propanoate Pyridine ring Nitrogen in the ring improves solubility and coordination potential .
Ethyl 3-(4-oxochroman-6-yl)propanoate Chromone moiety Oxygen-rich chromone may increase antioxidant activity .

Key Insights :

  • Fluorine on aromatic rings (e.g., phenyl or indole) enhances electronegativity, influencing solubility and intermolecular interactions .
  • Heterocyclic systems like pyridine or chromone introduce sites for hydrogen bonding or π-π stacking, critical for pharmacological activity .

Fluorination Strategies

  • Selectfluor: Used to introduce fluorine into indole derivatives under mild conditions (e.g., Methyl 3-(3-fluoro-2-oxoindolin-3-yl)propanoate, 82% yield) .
  • Catalytic Methods: Trifluoromethanesulfonic acid catalyzes reactions between amines and esters, as seen in Ethyl 3-(pyridin-2-ylamino)propanoate synthesis .

Esterification and Functionalization

  • Ethyl esters are commonly synthesized via acid-catalyzed esterification or nucleophilic substitution. For example, ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2) is a related intermediate with a sulfonyl group, demonstrating versatility in derivatization .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Trends Reference
Ethyl 3-(6-Fluoro-3-indolyl)propanoate* ~249.25 ~2.8 (estimated) Moderate in organic solvents -
Ethyl 3-(6-chloro-4-methyl-2-oxochromenyl)propanoate 352.8 3.8 Low aqueous solubility .
Ethyl 3-(methylsulfonyl)propanoate 180.22 0.5 Higher polarity due to sulfonyl group .

*Estimated based on structural analogs.

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